8-Quinolinol, 5-decyl-
Description
Historical Context and Evolution of Quinolinol Derivatives in Chemical Research
The study of quinoline (B57606) and its derivatives dates back to the 19th century, with significant research interest burgeoning due to their wide range of biological activities and coordination capabilities. 8-Hydroxyquinoline (B1678124) (oxine), the parent compound of 8-Quinolinol, 5-decyl-, is a monoprotic, bidentate chelating agent, capable of forming stable complexes with a vast number of metal ions. scispace.comdovepress.com This chelating property has been the cornerstone of its application in analytical chemistry for gravimetric analysis and separation techniques. scispace.com
Over the years, synthetic modifications of the 8-hydroxyquinoline core have been a major focus of chemical research. The introduction of various substituents at different positions on the quinoline ring has been explored to modulate the electronic and steric properties of the ligand, thereby fine-tuning the characteristics of its metal complexes. scispace.com These modifications have led to the development of a plethora of derivatives with enhanced or specific functionalities, finding applications in fields ranging from medicinal chemistry to materials science. researchgate.netresearchgate.net The synthesis of such derivatives can be achieved through various methods, including the Skraup and Friedlander syntheses for the quinoline core, followed by functionalization, or through methods like the Suzuki cross-coupling reaction to introduce substituents at specific positions. scispace.com
Significance of 8-Quinolinol, 5-decyl- within Contemporary Organic and Inorganic Chemistry
The introduction of a long alkyl chain, specifically a decyl group, at the 5-position of the 8-quinolinol ring imparts a significant degree of lipophilicity to the molecule. This structural modification is key to the contemporary significance of 8-Quinolinol, 5-decyl- in both organic and inorganic chemistry.
In the realm of inorganic chemistry , the primary significance of 8-Quinolinol, 5-decyl- lies in its role as a highly effective ligand for the formation of coordination compounds and polymers. The decyl group enhances the solubility of the ligand and its metal complexes in organic solvents, a crucial property for applications in solvent extraction of metals and in the synthesis of materials with specific properties. Research has shown that the stability of metal chelates can be influenced by the nature of the alkyl substituent on the quinoline ring. For instance, studies on the thermal stability of coordination polymers have indicated that zinc complexes with long-chain alkyl groups, including decyl, exhibit greater stability compared to those with shorter chains. nist.gov
From an organic chemistry perspective, 8-Quinolinol, 5-decyl- serves as a valuable building block for more complex molecular architectures. Its synthesis and functionalization contribute to the broader field of heterocyclic chemistry. The presence of the decyl group can also influence the reactivity and physical properties of the molecule, which is a subject of academic inquiry.
Physicochemical Properties of 8-Quinolinol, 5-decyl-
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO |
| Molecular Weight | 283.41 g/mol |
| Appearance | Not explicitly documented, likely a solid |
| Solubility | Expected to have high solubility in nonpolar organic solvents and low solubility in water |
| Melting Point | Not explicitly documented |
Overview of Key Research Trajectories Involving 8-Quinolinol, 5-decyl-
The research involving 8-Quinolinol, 5-decyl- is primarily concentrated on its application as a specialized ligand in two main areas: materials science and separation science.
One significant research trajectory is its use in the synthesis of coordination polymers and metal complexes with tailored properties . The long decyl chain influences the packing and morphology of the resulting materials. This is particularly relevant in the development of functional materials where properties like thermal stability and solubility are critical. For example, the thermal stability of metal-Schiff base coordination polymers has been shown to be dependent on the length of the alkyl substituent, with decyl-substituted compounds being a subject of investigation. nist.gov
Another key area of research is its application as an extractant in solvent extraction processes for metal ions . The high lipophilicity imparted by the decyl group makes 8-Quinolinol, 5-decyl- an effective agent for transferring metal ions from an aqueous phase to an organic phase. This is a crucial step in hydrometallurgical processes for the separation and purification of metals. The selectivity and efficiency of extraction can be tuned by modifying the structure of the 8-hydroxyquinoline derivative, and the 5-decyl substituent plays a vital role in enhancing the distribution of the metal complex into the organic solvent.
While not as extensively studied as some other derivatives, the unique properties conferred by the 5-decyl group ensure that 8-Quinolinol, 5-decyl- remains a compound of interest for researchers working on the development of advanced materials and separation technologies.
Structure
3D Structure
Properties
CAS No. |
88559-40-4 |
|---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
5-decylquinolin-8-ol |
InChI |
InChI=1S/C19H27NO/c1-2-3-4-5-6-7-8-9-11-16-13-14-18(21)19-17(16)12-10-15-20-19/h10,12-15,21H,2-9,11H2,1H3 |
InChI Key |
NJCALIDDXSNFEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8 Quinolinol, 5 Decyl
Advanced Synthetic Routes to 8-Quinolinol, 5-decyl-
The construction of the 8-quinolinol scaffold bearing a 5-decyl substituent can be achieved through various synthetic strategies. These methods often involve the elaboration of the quinoline (B57606) ring system with the desired substitution pattern.
Strategies for Quinoline Ring System Elaboration with 5-Decyl Substitution
A key approach to synthesizing 5-alkyl-8-quinolinols involves a modular synthesis where the alkyl chain is introduced at the C5 position of a pre-formed quinoline ring. One effective method is the Suzuki coupling reaction. thieme-connect.com This involves the cross-coupling of a halogenated 8-methoxyquinoline, such as 5-chloro-8-methoxyquinoline (B173580), with an alkyltrifluoroborate, like decyltrifluoroborate. thieme-connect.com The subsequent demethylation of the resulting 5-decyl-8-methoxyquinoline yields the final product, 8-Quinolinol, 5-decyl-. thieme-connect.com
Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, can also be adapted to produce 5-substituted quinolines. rroij.comjptcp.comresearchgate.net For instance, the Skraup synthesis involves the reaction of an appropriately substituted aniline (B41778) with glycerol (B35011) in the presence of an acid and an oxidizing agent. jptcp.com To obtain a 5-decyl substituted product, one would start with an aniline derivative already bearing the decyl group at the desired position. Similarly, the Friedländer annulation, which condenses a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, can be employed. ijcce.ac.ir
The following table summarizes a synthetic approach to a related 5-alkyl-8-quinolinol, highlighting the key reaction steps.
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 5-chloro-8-methoxyquinoline, Potassium decyltrifluoroborate | Pd(OAc)₂, RuPhos, Na₂CO₃, Toluene-water, 100 °C | 5-decyl-8-methoxyquinoline |
| 2 | 5-decyl-8-methoxyquinoline | 48% aq. HBr, reflux | 8-Quinolinol, 5-decyl- |
Table 1: Synthetic approach to 8-Quinolinol, 5-decyl- via Suzuki coupling. This table is illustrative and based on a described synthesis for a similar compound. thieme-connect.com
Mechanistic Investigations of 8-Quinolinol, 5-decyl- Synthesis Reactions
The mechanism of the Suzuki coupling reaction for the synthesis of 5-alkyl-8-quinolinols proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle typically includes three main steps: oxidative addition, transmetalation, and reductive elimination. In the context of synthesizing 5-decyl-8-methoxyquinoline, the cycle begins with the oxidative addition of 5-chloro-8-methoxyquinoline to the Pd(0) catalyst. This is followed by transmetalation, where the decyl group is transferred from the decyltrifluoroborate to the palladium complex. The final step is reductive elimination, which forms the C-C bond between the quinoline ring and the decyl chain, yielding 5-decyl-8-methoxyquinoline and regenerating the Pd(0) catalyst.
Mechanistic studies of the Friedländer reaction suggest that it proceeds through an initial aldol-type condensation between the 2-aminoaryl ketone and the carbonyl compound containing a reactive α-methylene group, followed by cyclodehydration to form the quinoline ring. ijcce.ac.ir The reaction is typically catalyzed by either acid or base.
Optimization of Reaction Conditions for Enhanced Yield and Purity of 8-Quinolinol, 5-decyl-
Optimizing reaction conditions is crucial for maximizing the yield and purity of 8-Quinolinol, 5-decyl-. For the Suzuki coupling approach, the choice of catalyst, ligand, base, and solvent system significantly impacts the reaction's efficiency. ias.ac.in For instance, the use of a bulky, electron-rich phosphine (B1218219) ligand like RuPhos can enhance the catalytic activity of the palladium complex. thieme-connect.com The reaction temperature and duration are also critical parameters to control to ensure complete conversion while minimizing side reactions. ias.ac.in
In the case of Friedländer synthesis, the choice of catalyst and reaction conditions can influence the outcome. While traditional methods often require harsh conditions, newer protocols utilize milder catalysts such as silica-supported P₂O₅ or various Lewis acids to improve yields and simplify purification. ijcce.ac.ir Solvent-free conditions have also been explored to develop more environmentally friendly synthetic routes. ijcce.ac.ir
| Parameter | Condition | Rationale |
| Catalyst System (Suzuki Coupling) | Pd(OAc)₂ with RuPhos ligand | Enhances catalytic activity and promotes efficient cross-coupling. thieme-connect.com |
| Base (Suzuki Coupling) | Na₂CO₃ | Essential for the transmetalation step. thieme-connect.com |
| Solvent (Suzuki Coupling) | Toluene-water | Biphasic system that facilitates the reaction. thieme-connect.com |
| Temperature (Suzuki Coupling) | 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. thieme-connect.com |
| Catalyst (Friedländer Annulation) | P₂O₅/SiO₂ | A mild and efficient catalyst for condensation and cyclodehydration. ijcce.ac.ir |
Table 2: Key parameters for the optimization of synthesis reactions for 5-substituted-8-quinolinols.
Functionalization and Derivatization Strategies for 8-Quinolinol, 5-decyl-
The 8-quinolinol, 5-decyl- molecule offers multiple sites for further chemical modification, including the quinolinol moiety and the decyl side chain.
Chemical Modification of the 8-Quinolinol Moiety in 8-Quinolinol, 5-decyl-
The 8-quinolinol core of the molecule is amenable to various functionalization reactions. The hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring can act as coordinating sites for metal ions. nih.gov The aromatic rings can undergo electrophilic substitution reactions. For example, bromination of 8-quinolinol typically occurs at the C5 and C7 positions. acgpubs.org Given that the C5 position is already occupied by the decyl group, electrophilic substitution would be directed to other available positions on the ring.
The hydroxyl group can also be a site for derivatization. For instance, it can be acylated to form esters. rsc.org The nitrogen atom of the quinoline ring can be alkylated or oxidized to an N-oxide, which can then direct further functionalization. acs.orgmdpi.com
Functional Group Transformations on the 5-Decyl Chain of 8-Quinolinol, 5-decyl-
The 5-decyl chain provides a non-polar, flexible segment that can also be chemically modified, although this is generally less common than modifications to the quinoline ring. The terminal methyl group and the methylene (B1212753) groups of the decyl chain are relatively inert. However, if a functional group were to be introduced at the end of the chain during the initial synthesis (e.g., using a functionalized Grignard reagent), this would open up possibilities for further transformations. For instance, a terminal olefin could be introduced and subsequently modified via reactions like thiol-ene additions. rsc.org
Synthesis of Polymeric Architectures Incorporating 8-Quinolinol, 5-decyl- Units
The incorporation of 8-Quinolinol, 5-decyl- units into polymeric architectures is a niche yet significant area of research, primarily driven by the desire to create functional materials with tailored optical, thermal, and solubility properties. The long decyl chain at the 5-position of the 8-quinolinol moiety imparts increased solubility in organic solvents, a crucial factor for the processability of the resulting polymers. Methodologies for creating these polymeric structures primarily revolve around the polymerization of monomers containing the 8-Quinolinol, 5-decyl- ligand or its metal complexes.
One prominent approach involves the synthesis of metal-functionalized polymers, where the 8-Quinolinol, 5-decyl- unit acts as a ligand for metal ions, forming coordination complexes that are then polymerized. This method allows for the integration of the unique photoluminescent and electron-transport properties of metal-quinolinolate complexes directly into a polymer backbone or as pendant groups.
A key strategy is the preparation of a monomer that contains a polymerizable group, a chemical spacer, and the metal-8-quinolinolate moiety. For instance, a monomer can be designed with a polymerizable functionality like a norbornene group, connected via a spacer to an 8-hydroxyquinoline (B1678124) ligand. This ligand can then be complexed with a metal, such as Aluminum (Alq₃) or Zinc (Znq₂), before polymerization. The 5-decyl substituent on the quinoline ring enhances the solubility of both the monomer and the resulting polymer. nist.govgoogle.comgoogle.com
The synthesis of main-chain-type 8-quinolinol polymers represents an alternative architecture. While specific examples involving the 5-decyl- derivative are not extensively documented in the retrieved literature, the general methodology involves the Pd-catalyzed polycondensation of dihalo-8-quinolinol derivatives with diethynyl-aromatic compounds. acs.org The introduction of a long alkyl chain like decyl at the 5-position would be anticipated to enhance the solubility of these typically rigid-rod polymers.
The following table summarizes the key aspects of synthesizing polymeric architectures that could incorporate 8-Quinolinol, 5-decyl- units, based on methodologies reported for structurally similar 5-alkyl-8-quinolinol derivatives.
Table 1: Synthetic Methodologies for Polymeric Architectures with 5-Alkyl-8-Quinolinol Units
| Polymer Type | Monomer Synthesis | Polymerization Method | Comonomer (if applicable) | Key Findings |
|---|---|---|---|---|
| Metal-Functionalized Side-Chain Polymer | Functionalization of a polymerizable moiety (e.g., norbornene) with an 8-hydroxyquinoline derivative via a chemical spacer, followed by metallation with a metal salt (e.g., Al³⁺, Zn²⁺). nist.govgoogle.com | Ring-Opening Metathesis Polymerization (ROMP) or other suitable polymerization techniques for the chosen polymerizable group. nist.govgoogle.comgoogle.com | 5-Nonylnorbornene google.com | The inclusion of long alkyl chains like decyl or nonyl significantly improves the solubility of the resulting polymers in common organic solvents, which is crucial for their application in devices like OLEDs. nist.govgoogle.com |
| Coordination Polymer | Reaction of a bis-bifunctional derivative of 8-hydroxyquinoline with divalent transition metal acetate (B1210297) salts. nist.gov | Condensation polymerization. | Not applicable | The thermal stability of the resulting coordination polymers is influenced by the coordinated metal ion. Zinc complexes with long alkyl chains (heptyl, decyl, dodecyl) have shown greater stability compared to nickel complexes. nist.gov |
Advanced Coordination Chemistry of 8 Quinolinol, 5 Decyl
Ligand-Metal Ion Complexation Studies Involving 8-Quinolinol, 5-decyl-
The complexation of metal ions by 8-Quinolinol, 5-decyl- is a multifaceted process governed by stoichiometric relationships, the formation of specific chelation modes, and the underlying thermodynamic and kinetic drivers of these interactions.
Stoichiometric Characterization of 8-Quinolinol, 5-decyl- Metal Complexes
The stoichiometry of metal complexes with 8-hydroxyquinoline (B1678124) derivatives is predominantly influenced by the oxidation state and coordination preferences of the metal ion. For bivalent metal ions, 8-Quinolinol, 5-decyl- typically acts as a monoprotic, bidentate ligand, leading to the formation of 1:2 metal-to-ligand complexes. scispace.com This results in a general formula of M(C₁₉H₂₄NO)₂, where M represents a divalent metal cation. This 1:2 stoichiometry is common for metal ions such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ when complexed with 8-hydroxyquinoline and its derivatives. sphinxsai.com For trivalent metal ions like Al³⁺ or Fe³⁺, a 1:3 metal-to-ligand ratio is generally observed, yielding complexes with the formula M(C₁₉H₂₄NO)₃. scispace.com
The determination of these stoichiometric ratios is typically achieved through methods such as molar ratio studies, Job's method of continuous variation, and elemental analysis. While specific studies on 8-Quinolinol, 5-decyl- are not extensively documented, the established behavior of other 5-substituted 8-hydroxyquinolines strongly supports these predicted stoichiometries.
| Metal Ion | Typical Oxidation State | Predicted Stoichiometry (Metal:Ligand) | General Formula of the Complex |
| Copper | +2 | 1:2 | Cu(C₁₉H₂₄NO)₂ |
| Nickel | +2 | 1:2 | Ni(C₁₉H₂₄NO)₂ |
| Cobalt | +2 | 1:2 | Co(C₁₉H₂₄NO)₂ |
| Zinc | +2 | 1:2 | Zn(C₁₉H₂₄NO)₂ |
| Aluminum | +3 | 1:3 | Al(C₁₉H₂₄NO)₃ |
| Iron | +3 | 1:3 | Fe(C₁₉H₂₄NO)₃ |
Investigations into Chelation Modes and Coordination Geometries of 8-Quinolinol, 5-decyl- Complexes
The coordination geometry of the resulting complexes is dictated by the coordination number of the central metal ion. For 1:2 complexes with divalent metals, a coordination number of four is common, leading to either a tetrahedral or square planar geometry. For instance, Cu(II) complexes with 8-hydroxyquinoline derivatives often exhibit a distorted square planar geometry. In contrast, 1:3 complexes with trivalent metals typically adopt a six-coordinate octahedral geometry.
| Complex Type | Coordination Number | Common Geometries |
| M(C₁₉H₂₄NO)₂ | 4 | Tetrahedral, Square Planar |
| M(C₁₉H₂₄NO)₃ | 6 | Octahedral |
Thermodynamic and Kinetic Aspects of 8-Quinolinol, 5-decyl- Metal Binding
The thermodynamic stability of metal complexes with 8-Quinolinol, 5-decyl- is influenced by several factors, including the nature of the metal ion and the presence of the lipophilic decyl group. The stability of complexes with divalent metal ions generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. Studies on related N-alkyl-salicylaldimine chelates have shown that the length of the alkyl chain can affect the relative stability of metal complexes. For instance, zinc complexes with longer alkyl chains, such as decyl, have been found to be more stable than the corresponding nickel complexes. nist.govnih.gov The formation of these complexes is typically a spontaneous and entropically favorable process in solution. nih.gov
Kinetic studies on the complexation of 8-hydroxyquinoline derivatives with metal ions at interfaces have revealed that the rates can be either diffusion-controlled or reaction-controlled, depending on the metal ion. For example, complexation with Zn(II) is often very fast and controlled by the diffusion of the ligand, while for Ni(II), the kinetics are typically controlled by the interfacial reaction. The presence of a long alkyl chain, such as the decyl group, can influence these kinetics by affecting the ligand's partitioning and orientation at interfaces.
Structural Elucidation of Metal Complexes Formed with 8-Quinolinol, 5-decyl-
The definitive determination of the three-dimensional structure of metal complexes relies on techniques such as X-ray crystallography and advanced spectroscopic methods.
Crystallographic Analysis of 8-Quinolinol, 5-decyl- Coordination Compounds
Advanced Spectroscopic Characterization of 8-Quinolinol, 5-decyl- Metal Complexes (e.g., EPR, Mössbauer Spectroscopy)
Advanced spectroscopic techniques are invaluable for probing the electronic structure and coordination environment of metal centers in complexes, particularly when single crystals are not available.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes with paramagnetic metal ions, such as Cu(II) or high-spin Fe(III). The EPR spectra of Cu(II)-8-hydroxyquinoline complexes typically exhibit anisotropic signals that provide information about the coordination geometry and the nature of the metal-ligand bonding. For instance, the g-values can help distinguish between different coordination environments. mdpi.com For complexes of 8-Quinolinol, 5-decyl- with paramagnetic ions, EPR studies would be expected to reveal details about the electronic ground state and the symmetry of the ligand field around the metal ion.
Lack of Specific Research Data on 8-Quinolinol, 5-decyl- Precludes In-Depth Analysis
A thorough review of available scientific literature reveals a significant gap in detailed research specifically concerning the advanced coordination chemistry of 8-Quinolinol, 5-decyl-, particularly in the realms of catalytic system design and predictive models for materials science applications. While the parent compound, 8-hydroxyquinoline, and its various other derivatives are the subjects of extensive study, research focusing solely on the 5-decyl substituted variant is not sufficiently developed to provide the in-depth, scientifically validated content required for the requested article.
The field of coordination chemistry extensively covers 8-hydroxyquinoline and its derivatives due to their versatile chelating properties with a wide range of metal ions. scispace.commdpi.com These complexes are explored for diverse applications, including catalysis in polymerization reactions and as functional materials in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The modification of the 8-hydroxyquinoline scaffold with different substituents is a common strategy to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and material characteristics. scispace.comrsc.org
For instance, research on other substituted 8-hydroxyquinolines has demonstrated that the nature and position of the substituent group can significantly impact the performance of the metal complexes. Modifications at various positions on the quinoline (B57606) ring are known to alter the properties of the resulting complexes, which is a key principle in designing them for specific applications. rsc.org The introduction of long-chain alkyl groups, in a general sense, has been associated with changes in properties like solubility and the formation of liquid crystalline phases. researchgate.netnih.gov
However, specific and detailed research findings, including theoretical considerations and predictive models for metal complexes of 8-Quinolinol, 5-decyl-, are not available in the public domain. The design principles for catalytic systems and predictive models for materials science applications are highly specific to the ligand structure. Without dedicated studies on the 5-decyl derivative, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.
Spectroscopic and Advanced Structural Characterization of 8 Quinolinol, 5 Decyl
Advanced Vibrational Spectroscopy of 8-Quinolinol, 5-decyl- (e.g., Resonance Raman, SERS)
Advanced vibrational spectroscopy techniques like Resonance Raman and Surface-Enhanced Raman Scattering (SERS) offer enhanced sensitivity and selectivity for studying the vibrational modes of 8-Quinolinol, 5-decyl-.
Resonance Raman (RR) Spectroscopy: This technique can significantly amplify the Raman signals of the chromophoric quinoline (B57606) part of the molecule by using an excitation laser wavelength that matches an electronic transition. edinst.com This selective enhancement allows for a detailed investigation of the vibrational modes coupled to these electronic transitions, providing insights into the structure of the quinoline core and the influence of the 5-decyl substituent. edinst.com For related quinol oxidase complexes, Resonance Raman has been used to differentiate between different heme a groups and to study their coordination environments. nih.gov
Surface-Enhanced Raman Scattering (SERS): SERS provides enormous enhancement of Raman signals, potentially down to the single-molecule level, by adsorbing the analyte onto a roughened metal surface or nanoparticles. wikipedia.org This technique is particularly useful for studying the surface interactions and orientation of 8-Quinolinol, 5-decyl-. For the parent compound, 8-hydroxyquinoline (B1678124), SERS studies on silver hydrosols have provided evidence of charge transfer interactions and have been used to determine the orientation of the molecule on the silver surface. nih.gov The pH dependence of the SERS spectra of 8-hydroxyquinoline has also been investigated, revealing information about its chemisorption on different silver surfaces. nih.gov
| Technique | Application to 8-Quinolinol, 5-decyl- | Key Information Obtained |
| Resonance Raman | Selective enhancement of quinoline core vibrations. | Detailed structural information of the chromophore, influence of the decyl group on the electronic structure. |
| SERS | Study of surface adsorption and orientation. | Molecular orientation on metal surfaces, charge transfer interactions, detection at very low concentrations. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 8-Quinolinol, 5-decyl- and its Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 8-Quinolinol, 5-decyl-. nih.gov It provides detailed information about the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: The ¹H NMR spectrum of 8-Quinolinol, 5-decyl- would exhibit characteristic signals for the aromatic protons on the quinoline ring and the aliphatic protons of the decyl chain. The chemical shifts of the aromatic protons are influenced by the nitrogen atom and the hydroxyl group, typically appearing in the downfield region (around 6.0-9.0 ppm). chemguide.co.uk The decyl group would show a series of multiplets in the upfield region, with the chemical shifts and splitting patterns providing information about the connectivity of the carbon chain. The integration of the signals would confirm the number of protons in each environment. For the parent 8-hydroxyquinoline, detailed ¹H NMR data is available, showing distinct signals for each of the seven aromatic protons. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons of the quinoline ring would appear at lower field compared to the aliphatic carbons of the decyl chain. The chemical shifts of the quinoline carbons are influenced by the heteroatom and substituents. For instance, in related 5,7-diiodo-8-quinolinol, the carbon signals are well-resolved and assigned. chemicalbook.com Theoretical calculations are often used in conjunction with experimental data to aid in the assignment of complex spectra. tsijournals.com
Advanced NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in unambiguously assigning all the proton and carbon signals of 8-Quinolinol, 5-decyl-. These experiments reveal scalar couplings between nuclei, allowing for the complete mapping of the molecular structure.
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H (Aromatic) | ~6.0 - 9.0 | Electronic environment of the quinoline ring. |
| ¹H (Aliphatic) | ~0.8 - 3.0 | Structure and conformation of the decyl chain. |
| ¹³C (Aromatic) | ~110 - 160 | Carbon skeleton of the quinoline core. |
| ¹³C (Aliphatic) | ~14 - 40 | Carbon framework of the decyl substituent. |
Mass Spectrometry (MS/MS, HRMS) Fragmentation Pathways and Detailed Structural Information for 8-Quinolinol, 5-decyl-
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy. unizar.es
Electron Ionization (EI) and Electrospray Ionization (ESI): For 8-Quinolinol, 5-decyl-, both EI and ESI-MS could be employed. ESI is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺, confirming the molecular weight. mdpi.com EI, a harder ionization technique, would induce more extensive fragmentation, providing valuable structural information. The mass spectrum of the parent 8-hydroxyquinoline shows a molecular ion peak at m/z 145. nist.gov
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for elucidating the fragmentation pathways. By selecting the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID), a detailed fragmentation pattern can be obtained. For 8-Quinolinol, 5-decyl-, characteristic fragmentation would likely involve cleavage of the decyl chain and fragmentation of the quinoline ring system. Common losses from the quinoline ring include the loss of CO, HCN, and C₂H₂. The fragmentation of the decyl chain would produce a series of alkyl fragments. In studies of related compounds, such as acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide, HR-MS was used to confirm their structures. mdpi.com
Hypothetical Fragmentation Pathway for 8-Quinolinol, 5-decyl-:
Initial Ionization: Formation of the molecular ion [C₁₉H₂₇NO]⁺.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the quinoline ring, leading to the loss of a C₉H₁₉ radical and formation of a stable benzylic-type cation.
McLafferty Rearrangement: If applicable, a hydrogen atom from the decyl chain could be transferred to the quinoline ring, followed by cleavage of the chain.
Quinoline Ring Fragmentation: Subsequent fragmentation of the quinoline ring would lead to the loss of small neutral molecules like CO and HCN.
Single Crystal X-ray Diffraction and Advanced Crystallographic Studies of 8-Quinolinol, 5-decyl-
Expected Crystallographic Features for 8-Quinolinol, 5-decyl-:
Quinoline Ring: The quinoline ring is expected to be largely planar.
Decyl Chain: The long aliphatic decyl chain will likely adopt a stable, extended conformation to minimize steric hindrance.
Polymorphism: It is possible that 8-Quinolinol, 5-decyl- could exhibit polymorphism, meaning it can crystallize in different forms with distinct arrangements of the molecules in the crystal lattice.
| Parameter | Expected Information from X-ray Diffraction |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths & Angles | Accurate measurements of the molecular geometry. |
| Intermolecular Interactions | Identification and characterization of hydrogen bonds and other non-covalent interactions. |
Theoretical and Computational Chemistry Studies of 8 Quinolinol, 5 Decyl
Quantum Chemical Calculations of Electronic Structure and Reactivity of 8-Quinolinol, 5-decyl-
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of 8-Quinolinol, 5-decyl-. These calculations provide a detailed picture of the molecule's electron distribution and the energies of its molecular orbitals.
Detailed research findings indicate that the electronic properties of substituted 8-quinolinol derivatives are heavily influenced by the nature and position of their functional groups. The parent 8-quinolinol scaffold is an electron-rich aromatic system. The addition of a long alkyl chain like a decyl group at the 5-position primarily introduces steric bulk and enhances lipophilicity without significantly altering the fundamental electronic properties of the quinoline (B57606) ring.
The key indicators of electronic structure and reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 8-Quinolinol, 5-decyl-, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and pyridine (B92270) rings of the quinolinol moiety, indicating these are the most probable sites for electrophilic attack. The LUMO is also anticipated to be distributed across the aromatic ring system, representing the most likely region to accept electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis can further detail the charge distribution, revealing the specific atomic charges and delocalization of electrons within the molecule. researchgate.net Such analyses for similar structures show significant negative charges on the nitrogen and oxygen atoms, confirming their roles as the primary sites for coordination and interaction. mdpi.com
| Calculated Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -5.8 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment (μ) | ~ 3.7 D | Measures the molecule's overall polarity |
| Polarizability (α) | ~ 23 x 10⁻²⁴ cm³ | Indicates how easily the electron cloud can be distorted |
| Note: These values are representative estimates based on DFT calculations (e.g., B3LYP/6-31G(d,p) level of theory) performed on structurally similar 8-quinolinol derivatives. Actual values would require specific calculations for 8-Quinolinol, 5-decyl-. researchgate.netresearchgate.net |
Molecular Dynamics Simulations of 8-Quinolinol, 5-decyl- in Diverse Solvation Environments
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing crucial insights into their conformational changes and interactions with surrounding solvent molecules. nih.gov For an amphiphilic molecule like 8-Quinolinol, 5-decyl-, which possesses both a polar head (the 8-quinolinol group) and a long nonpolar tail (the decyl chain), its behavior is highly dependent on the solvation environment.
In polar protic solvents such as water, MD simulations would predict the self-assembly of 8-Quinolinol, 5-decyl- molecules into larger aggregates, such as micelles or vesicles. This aggregation is driven by the hydrophobic effect, where the nonpolar decyl tails cluster together to minimize their unfavorable contact with water molecules, while the polar 8-quinolinol heads remain exposed to the aqueous phase. charlotte.edu
In nonpolar aprotic solvents like n-dodecane or chloroform, the molecule is expected to be well-solvated, with the decyl chain interacting favorably with the solvent molecules through van der Waals forces. nih.govresearchgate.net In these environments, intermolecular interactions would be dominated by π–π stacking between the aromatic quinolinol rings of adjacent molecules. researchgate.net
MD simulations can also be used to calculate thermodynamic properties such as the radial distribution function (RDF) to understand the solvation shell structure and the potential of mean force (PMF) to quantify the energetic barriers to aggregation or conformational changes. researchgate.net
| Solvent Type | Predicted Dominant Interaction/Behavior | Key Findings from Simulations |
| Polar (e.g., Water) | Hydrophobic effect, Self-assembly | Formation of stable micellar aggregates to shield the decyl tails from the aqueous environment. |
| Nonpolar (e.g., Dodecane) | van der Waals forces, π-π stacking | Molecules remain dispersed and well-solvated; potential for π-π stacking between quinolinol rings. |
| Amphipathic (e.g., Methanol) | Hydrogen bonding, Solvation | The polar head interacts via hydrogen bonds with the solvent, while the nonpolar tail is solvated by the solvent's alkyl group. |
| Note: The predicted behaviors are based on general principles of solvation and MD studies of similar amphiphilic molecules. nih.govnih.govresearchgate.net |
Prediction of Spectroscopic Signatures of 8-Quinolinol, 5-decyl- using Advanced Computational Methods
Advanced computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules. mdpi.com These calculations can accurately forecast UV-visible absorption spectra, as well as vibrational (Infrared and Raman) spectra.
The UV-visible spectrum of 8-Quinolinol, 5-decyl- is expected to be dominated by electronic transitions within the quinolinol chromophore. TD-DFT calculations can predict the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The primary transitions are typically of π→π* and n→π* character, arising from the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals within the aromatic system. unige.ch
The vibrational spectra (FT-IR and FT-Raman) can be predicted by calculating the harmonic vibrational frequencies. researchgate.net These calculations help in assigning specific spectral bands to the vibrational modes of the molecule. For 8-Quinolinol, 5-decyl-, characteristic frequencies would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and the aliphatic decyl chain, C=C and C=N stretching within the quinoline ring, and various bending and deformation modes. researchgate.net
| Spectroscopic Data | Predicted Wavenumber/Wavelength | Assignment |
| FT-IR | ~3400 cm⁻¹ | O-H stretching vibration |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretching | |
| ~2950-2850 cm⁻¹ | Aliphatic (decyl) C-H stretching | |
| ~1600-1450 cm⁻¹ | C=C and C=N aromatic ring stretching | |
| UV-Vis (in Ethanol) | ~250 nm | π→π* transition |
| ~320 nm | n→π* and π→π* transitions | |
| Note: These spectroscopic signatures are based on computational studies of 8-quinolinol and its derivatives. The exact positions of the peaks can be influenced by solvent and other environmental factors. researchgate.netresearchgate.net |
Computational Modeling of 8-Quinolinol, 5-decyl- Interactions with Metal Centers
The 8-quinolinol scaffold is a renowned chelating agent, capable of forming stable complexes with a wide variety of metal ions. dovepress.comscispace.com Computational modeling, primarily using DFT, is crucial for understanding the nature of these interactions for 8-Quinolinol, 5-decyl-. The molecule is expected to act as a bidentate ligand, coordinating to metal ions through the deprotonated hydroxyl oxygen and the lone pair of electrons on the pyridine nitrogen atom. rroij.com
Furthermore, these models allow for the calculation of binding energies, which quantify the thermodynamic stability of the complexes. acs.org By comparing the binding energies for different metal ions, the selectivity of the ligand can be predicted. The electronic structure of the complex, including changes in the HOMO-LUMO gap upon coordination, can also be analyzed to understand how metal binding affects the ligand's properties. nih.gov
| Metal Complex | Predicted Coordination Geometry | Predicted M-O Bond Length (Å) | Predicted M-N Bond Length (Å) |
| [M(L)₂] with Zn(II) | Distorted Tetrahedral | ~1.95 | ~2.10 |
| [M(L)₂] with Cu(II) | Distorted Square Planar | ~1.90 | ~2.05 |
| [M(L)₃] with Fe(III) | Octahedral | ~1.92 | ~2.15 |
| Note: L represents the deprotonated 8-Quinolinol, 5-decyl- ligand. The structural parameters are representative values based on DFT calculations of metal complexes with similar 8-quinolinol derivatives. nih.govnih.gov |
Mechanistic Investigations of in Vitro Biological Activities of 8 Quinolinol, 5 Decyl
Molecular Target Identification and Validation for 8-Quinolinol, 5-decyl- in In Vitro Systems
The identification of specific molecular targets is a critical first step in elucidating the mechanism of action of a bioactive compound. For 8-quinolinol derivatives, a primary and well-documented mechanism is their ability to act as chelators of metal ions. This property is central to their interaction with a variety of biological targets.
One of the key molecular targets for quinolinol compounds is metalloproteases. For instance, 8-hydroxyquinoline (B1678124) has been investigated as an inhibitor of Botulinum Neurotoxin A (BoNT/A), a zinc-dependent metalloprotease. nih.gov The chelating properties of the quinolinol scaffold allow it to disrupt the zinc-containing active site of the enzyme, thereby inhibiting its proteolytic activity. nih.gov Given that 8-Quinolinol, 5-decyl- shares the same 8-hydroxyquinoline core, it is plausible that it also targets metalloenzymes through a similar chelation-based mechanism.
Modern approaches to target identification and validation often employ chemical proteomics. mdpi.com These methods utilize chemical probes, often derived from the compound of interest, to capture and identify binding partners from cell or tissue lysates. mdpi.com Such techniques, including activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP), could be instrumental in identifying the direct molecular targets of 8-Quinolinol, 5-decyl- in an unbiased manner. mdpi.com The validation of these identified targets can then be performed using a variety of in vitro assays, such as enzymatic assays and binding assays, as well as cellular models where the target gene is knocked down or overexpressed. nuvisan.com
| General Approaches for Target Identification and Validation | Description |
| Chemical Proteomics | Utilizes chemical probes to enrich and identify molecular targets from biological samples. mdpi.com |
| Activity-Based Protein Profiling (ABPP) | Focuses on the enzymatic activities of specific protein families to identify targets. mdpi.com |
| Compound-Centric Chemical Proteomics (CCCP) | Investigates the molecular mechanisms of action for individual biologically active small molecules. mdpi.com |
| Genetic Approaches (e.g., CRISPR, RNAi) | Involves the use of customized cell models with target gene knockout, knockdown, or overexpression to validate the role of a specific target. nuvisan.com |
| In Vitro Assays | Direct biochemical and biophysical assays to confirm the interaction between the compound and the purified target protein. |
Enzyme Inhibition and Activation Mechanisms by 8-Quinolinol, 5-decyl- in Cell-Free Assays
The ability of 8-quinolinol derivatives to modulate the activity of enzymes is a key aspect of their biological effects. Cell-free assays using purified enzymes are essential for characterizing the kinetics and mechanism of this modulation.
Studies on derivatives of 8-hydroxyquinoline have demonstrated their potential as enzyme inhibitors. For example, a series of quinolinol-5-sulfonamides were evaluated for their inhibitory activity against the Botulinum Neurotoxin A light chain (BoNT/A LC), a zinc metalloprotease. nih.gov Kinetic studies revealed that these compounds act as inhibitors, with some exhibiting submicromolar Ki values. nih.gov The mechanism of inhibition is often related to the chelation of the catalytic metal ion in the enzyme's active site. nih.gov
Another class of enzymes targeted by 8-hydroxyquinoline derivatives is kinases. For instance, 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. researchgate.net Molecular modeling suggested that these compounds interact with key residues within the ATP-binding pocket of the kinase, such as Asp186 and Lys67. researchgate.net
The general mechanism of enzyme inhibition can be determined through kinetic analyses, such as Lineweaver-Burke plots, to distinguish between competitive, noncompetitive, and uncompetitive inhibition. nih.gov For tight-binding or time-dependent inhibitors, more complex kinetic models are required to accurately determine the inhibition constants. nih.gov
| Enzyme Target | 8-Hydroxyquinoline Derivative Class | Mechanism of Inhibition | Key Findings |
| Botulinum Neurotoxin A Light Chain (BoNT/A LC) | Quinolinol-5-sulfonamides | Chelation of the active site zinc ion. nih.gov | Submicromolar Ki values, demonstrating potent inhibition. nih.gov |
| Pim-1 Kinase | 8-hydroxy-quinoline-7-carboxylic acids | Interaction with key residues in the ATP-binding pocket. researchgate.net | The 8-hydroxy-quinoline 7-carboxylic acid moiety is a crucial pharmacophore for activity. researchgate.net |
Elucidation of Cellular Pathway Modulation by 8-Quinolinol, 5-decyl- in Cultured Cells
Beyond direct enzyme inhibition, 8-quinolinol derivatives can modulate complex cellular pathways, leading to a range of biological responses in cultured cells. These effects are often investigated using cell-based assays that measure various cellular processes, such as proliferation, apoptosis, and signaling pathway activation.
One example of cellular pathway modulation by 8-hydroxyquinoline and its derivatives is their effect on the calpain-calpastatin signaling pathway. In human neuroblastoma (SH-SY5Y) cells, these compounds have been shown to ameliorate high glucose-induced toxicity by attenuating the increased expression of calpain, a calcium-dependent protease involved in cell death pathways. nih.gov This suggests a neuroprotective effect mediated through the regulation of this specific signaling cascade. nih.gov
Furthermore, certain 2-substituted 8-hydroxyquinoline derivatives have been found to stimulate neural stem cell proliferation by modulating reactive oxygen species (ROS) signaling. nih.gov This effect was shown to be dependent on the NADPH oxidase (Nox) enzyme family, indicating that these compounds can influence cellular behavior by modulating intracellular redox balance. nih.gov Other studies have suggested that the antifungal activity of some 8-hydroxyquinoline derivatives may be due to the disruption of the fungal cell wall. mdpi.com
The elucidation of these pathway-level effects often involves a combination of techniques, including Western blotting to measure protein expression and phosphorylation, reporter gene assays to assess transcription factor activity, and microscopy to visualize cellular morphology and localization of key proteins.
| Cellular Pathway | Effect of 8-Hydroxyquinoline Derivatives | Cell Type/System | Observed Outcome |
| Calpain-Calpastatin Signaling | Attenuation of increased calpain expression. nih.gov | Human neuroblastoma (SH-SY5Y) cells | Neuroprotection against high glucose toxicity. nih.gov |
| ROS Signaling | Increased intracellular reactive oxygen species via the Nox enzyme family. nih.gov | Adult murine neural stem cells | Enhanced self-renewal and neurite outgrowth. nih.gov |
| Fungal Cell Wall Integrity | Disruption of the cell wall. mdpi.com | Fungal pathogens | Antifungal activity. mdpi.com |
Interactions of 8-Quinolinol, 5-decyl- with Biomolecules (e.g., DNA, RNA, Proteins) in Vitro
The biological activity of 8-Quinolinol, 5-decyl- can also be attributed to its direct interactions with other essential biomolecules, such as nucleic acids and proteins. The planar aromatic structure of the quinoline (B57606) ring suggests the potential for intercalation into DNA or RNA, while the hydroxyl and nitrogen atoms can participate in hydrogen bonding and metal chelation, facilitating interactions with proteins.
Studies on clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), a well-known derivative, have demonstrated its ability to inhibit DNA, RNA, and protein synthesis in neonatal rat superior cervical ganglia in organ culture. nih.gov This suggests that 8-quinolinol derivatives can interfere with fundamental cellular processes by interacting with the machinery responsible for macromolecular synthesis.
The primary mode of interaction with proteins is often through the chelation of metal ions that are essential for the protein's structure or function. Many enzymes and transcription factors are metalloproteins, and the sequestration of their essential metal cofactors by 8-quinolinol derivatives can lead to their inactivation. The decyl group at the 5-position of 8-Quinolinol, 5-decyl- is a long alkyl chain, which would significantly increase the lipophilicity of the molecule. This increased lipophilicity could enhance its ability to cross cellular membranes and potentially facilitate interactions with hydrophobic pockets in proteins or lipid-rich structures within the cell.
| Biomolecule | Potential Interaction with 8-Quinolinol Derivatives | Consequence of Interaction |
| DNA/RNA | Potential for intercalation and inhibition of synthesis. nih.gov | Interference with genetic information processing and protein synthesis. |
| Proteins (Metalloenzymes) | Chelation of essential metal cofactors. | Inhibition of enzymatic activity and disruption of protein function. |
| Proteins (General) | Hydrophobic interactions (facilitated by the decyl group). | Alteration of protein conformation and function. |
Structure-Activity Relationship (SAR) Studies for Derivatives of 8-Quinolinol, 5-decyl- in Biological Assays
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a compound influences its biological activity. For 8-hydroxyquinoline derivatives, extensive SAR studies have been conducted to optimize their therapeutic properties.
The 8-hydroxyquinoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.govnih.gov Modifications at various positions on the quinoline ring can significantly impact potency, selectivity, and pharmacokinetic properties.
Substitution at the 5- and 7-positions: Halogenation at these positions, as seen in clioquinol, can enhance biological activity. nih.gov The introduction of a long alkyl chain, such as the decyl group in 8-Quinolinol, 5-decyl-, dramatically increases lipophilicity. This can lead to enhanced membrane permeability and potentially different target engagement compared to more polar analogs. However, it could also lead to non-specific hydrophobic interactions.
Substitution at the 2-position: The introduction of substituents at the 2-position can also modulate activity. For example, 2-substituted 8-hydroxyquinolines have shown effects on neural stem cell proliferation. nih.gov
The 8-hydroxyl group and the ring nitrogen: These two moieties are crucial for the metal-chelating properties of the scaffold, which is a key determinant of the biological activity of many 8-hydroxyquinoline derivatives.
A study on Mannich bases of 8-hydroxyquinoline derivatives highlighted the importance of the substitution pattern for anticancer activity. nih.gov It was found that substitutions at the 5- and 7-positions significantly influenced the activity against multidrug-resistant cancer cells. nih.gov The lipophilicity and the pKa values of the derivatives were also shown to be important factors modulating their biological effects. nih.gov
| Structural Modification | Position | Effect on Physicochemical Properties | Impact on Biological Activity |
| Decyl group | 5 | Increased lipophilicity | Enhanced membrane permeability, potential for altered target specificity. |
| Halogens (e.g., Cl, I) | 5 and 7 | Increased lipophilicity, altered electronic properties | Often enhances biological activity. nih.gov |
| Sulfonamides | 5 | Increased polarity | Can confer specific inhibitory activity against certain enzymes. nih.gov |
| Carboxylic acid | 7 | Increased polarity, provides a hydrogen bond donor/acceptor | Can be crucial for interaction with specific targets like kinases. researchgate.net |
Advanced Analytical Applications of 8 Quinolinol, 5 Decyl
Spectrophotometric and Fluorometric Method Development for Trace Element Detection utilizing 8-Quinolinol, 5-decyl-
The introduction of a decyl group at the 5-position of the 8-quinolinol molecule is expected to enhance its properties as an extractant and chromogenic or fluorogenic reagent in spectrophotometric and fluorometric analyses. The long alkyl chain increases the lipophilicity of the resulting metal complexes, facilitating their extraction into organic phases for measurement.
While direct spectrophotometric studies on 8-Quinolinol, 5-decyl- are not widely available, research on similar compounds provides a strong basis for its potential applications. For instance, derivatives of 8-quinolinol are well-established reagents for the determination of various metal ions. The complexation of 8-quinolinol with metal ions often results in the formation of colored species that can be quantified using UV-Vis spectrophotometry. The 5-decyl substituent would likely enhance the solubility of these complexes in non-polar solvents, making liquid-liquid extraction for preconcentration and analysis more efficient.
In fluorometry, the chelation of metal ions with 8-quinolinol derivatives can lead to a significant enhancement of fluorescence intensity. ias.ac.in This phenomenon is attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. ias.ac.in A new fluorometric method has been developed for the determination of aluminum with 8-quinolinol by kinetic-differentiation-mode micellar chromatography. nih.gov The method enabled the determination of aluminum down to 1 microgram/l in human serum and urine without preliminary deproteinization. nih.gov The complex formation is rapid, and the resulting chelate can be detected at an excitation wavelength of 370 nm and an emission wavelength of 504 nm. nih.gov The presence of the 5-decyl group in 8-Quinolinol, 5-decyl- would likely favor the partitioning of the metal complex into micellar or organic phases, potentially enhancing the fluorescence signal and improving detection limits for trace elements.
Table 1: Potential Spectrophotometric and Fluorometric Applications of 8-Quinolinol, 5-decyl- Based on Analogous Compounds
| Analyte | Method | Matrix | Potential Advantages of 5-decyl- substitution |
| Aluminum (Al³⁺) | Fluorometry | Water, Biological Samples | Enhanced extraction into organic solvents, improved sensitivity in micellar systems. |
| Vanadium (V⁵⁺) | Colorimetry | Geological Samples | Increased solubility of the complex in organic extractants. |
| Uranium (U⁶⁺) | Spectrophotometry | Environmental Waters | Improved efficiency of extractive spectrophotometric methods. |
| Lead (Pb²⁺) | Fluorometry (Quenching) | Honey | Facilitated formation of ternary complexes in micellar media. conicet.gov.ar |
Chromatographic Separation Techniques Employing 8-Quinolinol, 5-decyl- Derivatives as Stationary Phases or Complexing Agents
The unique properties of 8-Quinolinol, 5-decyl- make it a promising candidate for use in various chromatographic techniques, either as a component of the stationary phase or as a complexing agent in the mobile phase.
The hydrophobic decyl chain, combined with the chelating ability of the 8-quinolinol moiety, allows for its immobilization onto solid supports to create selective stationary phases for high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE). Such stationary phases would exhibit a mixed-mode separation mechanism, involving both reversed-phase interactions (due to the decyl group) and metal chelation. This could be particularly useful for the separation and preconcentration of metal ions from complex matrices. A highly sensitive method of kinetic differentiation mode high-performance liquid chromatography (HPLC) with fluorimetric detection was established using 8-quinolinol to measure aluminum adhering to the gastric mucosa. nih.gov
As a complexing agent in the mobile phase, 8-Quinolinol, 5-decyl- can be used for the separation of metal ions on a reversed-phase column. The in-situ formation of metal complexes with varying polarities allows for their separation. The long alkyl chain would increase the retention of the complexes on the non-polar stationary phase, potentially improving resolution.
Table 2: Potential Chromatographic Applications of 8-Quinolinol, 5-decyl-
| Chromatographic Technique | Role of 8-Quinolinol, 5-decyl- | Target Analytes | Principle of Separation |
| HPLC | Stationary Phase Component | Transition Metals, Lanthanides | Mixed-mode: Reversed-phase and chelation |
| HPLC | Mobile Phase Additive | Metal Ions (e.g., Al³⁺) | In-situ complexation and separation on a reversed-phase column |
| Gas Chromatography (GC) | Derivatizing Agent | Volatile Metal Chelates | Formation of thermally stable and volatile metal complexes |
Extraction and Preconcentration Methodologies Using 8-Quinolinol, 5-decyl- for Environmental and Chemical Analysis
The lipophilic nature imparted by the 5-decyl group makes 8-Quinolinol, 5-decyl- an excellent reagent for liquid-liquid extraction and solid-phase extraction (SPE) of metal ions. These techniques are crucial for preconcentrating trace analytes from large sample volumes and removing interfering matrix components.
In liquid-liquid extraction, 8-Quinolinol, 5-decyl- dissolved in an immiscible organic solvent can efficiently extract metal ions from an aqueous phase. The extraction efficiency is dependent on factors such as pH, the concentration of the extractant, and the presence of other complexing agents. The long alkyl chain ensures high distribution coefficients for the metal complexes in the organic phase.
For solid-phase extraction, 8-Quinolinol, 5-decyl- can be impregnated or chemically bonded onto various solid supports, such as silica (B1680970) gel, polymeric resins (e.g., Amberlite XAD), or nanoparticles. researchgate.netat-spectrosc.com These functionalized sorbents can be packed into cartridges or used in a batch-wise manner to selectively adsorb metal ions from a sample solution. The retained metals can then be eluted with a small volume of an appropriate solvent, achieving high preconcentration factors. For instance, a resin impregnated with 7-dodecenyl-8-quinolinol has been successfully used for the preconcentration of trace metals from seawater. acs.org The structural similarity suggests that a 5-decyl substituted version would perform comparably.
Table 3: Extraction and Preconcentration Parameters for 8-Quinolinol Derivatives
| Parameter | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Reagent | 8-Quinolinol, 5-decyl- in an organic solvent (e.g., chloroform, MIBK) | 8-Quinolinol, 5-decyl- immobilized on a solid support |
| Target Analytes | Cu(II), Ni(II), Zn(II), Co(II), Cd(II), Mn(II) | Fe(III), Cu(II), Pb(II), various trace metals |
| Optimal pH | Dependent on the metal ion (typically in the range of 4-8) | Generally in the range of 5-8 for many metal ions |
| Advantages | High selectivity, good preconcentration factors | High preconcentration factors, low solvent consumption, reusability of sorbent |
Electrochemical Sensor Development Based on 8-Quinolinol, 5-decyl- for Chemical Species Detection
Electrochemical sensors offer advantages such as high sensitivity, rapid response, and the potential for miniaturization. chemcu.org 8-Quinolinol, 5-decyl- can be incorporated into electrochemical sensing platforms as a recognition element for metal ions.
One approach is to modify an electrode surface with 8-Quinolinol, 5-decyl-. This can be achieved by drop-casting a solution of the compound onto the electrode or by incorporating it into a carbon paste or a polymeric membrane. The resulting modified electrode can then be used for the potentiometric or voltammetric determination of metal ions. The accumulation of the target metal ion at the electrode surface through complexation with the immobilized 8-Quinolinol, 5-decyl- can lead to a measurable change in potential or current. The hydrophobic decyl group would enhance the stability of the modified layer in aqueous solutions.
Ion-selective electrodes (ISEs) are another area where 8-Quinolinol, 5-decyl- could be employed. In this case, the compound would act as an ionophore within a polymeric membrane, selectively binding to a target metal ion and generating a potential difference across the membrane that is proportional to the analyte concentration. Le Goff et al. have demonstrated the use of a 3-decyl-1,5,8-triazacyclodecane-2,4-dione derivative in a phosphate-selective electrode, highlighting the utility of long alkyl chains in such applications. nih.gov
Table 4: Potential Electrochemical Sensing Applications of 8-Quinolinol, 5-decyl-
| Sensor Type | Principle of Detection | Target Analytes | Potential Advantages of 5-decyl- substitution |
| Voltammetric Sensor | Measurement of current change upon complexation | Heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) | Enhanced stability of the modifying layer, improved preconcentration at the electrode surface. |
| Potentiometric Sensor (ISE) | Measurement of potential change across a membrane | Divalent or trivalent metal ions | Increased lipophilicity for better incorporation and retention in the membrane, improved sensor lifetime. |
| Chemically Modified Electrode | Stripping voltammetry | Trace metals | Accumulation of analyte on the electrode surface via chelation, leading to lower detection limits. |
Future Directions and Emerging Research Avenues for 8 Quinolinol, 5 Decyl
Integration of 8-Quinolinol, 5-decyl- into Supramolecular Assemblies and Frameworks
The amphiphilic nature of 8-Quinolinol, 5-decyl- makes it an ideal candidate for the construction of ordered supramolecular structures. The 8-hydroxyquinoline (B1678124) moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. researchgate.net This chelating ability, coupled with the long decyl chain, can drive the self-assembly of these molecules into larger, functional architectures.
Future research is anticipated to focus on the following areas:
Metal-Organic Frameworks (MOFs): The bifunctional nature of 8-Quinolinol, 5-decyl- could be exploited in the design of novel MOFs. The quinolinol group can act as a node, coordinating with metal ions to form the framework, while the decyl chains can project into the pores, modifying the framework's hydrophobicity and creating specific binding pockets for guest molecules.
Langmuir-Blodgett Films: The amphiphilic character of 8-Quinolinol, 5-decyl- makes it suitable for the formation of monomolecular layers at the air-water interface, which can then be transferred onto solid substrates as Langmuir-Blodgett films. These highly ordered thin films could find applications in sensing and molecular electronics.
Micelles and Vesicles: In aqueous environments, 8-Quinolinol, 5-decyl- is expected to self-assemble into micelles or vesicles. These nanostructures can encapsulate hydrophobic guest molecules, opening up possibilities for applications in drug delivery and catalysis. The metal-coordinating ability of the quinolinol head groups on the surface of these assemblies could be used to create stimuli-responsive systems.
Complexes of 8-hydroxyquinoline derivatives have been shown to form extensive three-dimensional supramolecular architectures through noncovalent interactions like π-π stacking and hydrogen bonding. nih.gov The introduction of the decyl group is expected to add van der Waals interactions as a significant contributor to the stability and structure of these assemblies.
Exploration of 8-Quinolinol, 5-decyl- in Nanoscience and Nanotechnology Applications
The unique combination of a photoactive and metal-chelating head with a long alkyl chain in 8-Quinolinol, 5-decyl- makes it a promising material for various nanoscience and nanotechnology applications.
Surface Functionalization of Nanoparticles: The decyl chain can act as an anchor to hydrophobic surfaces of nanoparticles, such as quantum dots or gold nanoparticles. The exposed 8-quinolinol head can then be used to chelate metal ions, creating functional nanomaterials for sensing, catalysis, or biomedical imaging. For instance, silica (B1680970) nanoparticles have been successfully functionalized with a similar compound, 5-chloro-8-quinolinol, for the removal of Al³⁺ ions from water. nih.gov
Organic Light-Emitting Diodes (OLEDs): Metal complexes of 8-hydroxyquinoline are renowned for their use as electron-transporting and light-emitting materials in OLEDs. semanticscholar.orgresearchgate.netresearchgate.net The introduction of a decyl group at the 5-position can enhance the solubility and processability of these complexes, facilitating their incorporation into device architectures through solution-based methods. The alkyl chain can also influence the molecular packing in the solid state, which in turn affects the photophysical properties and device performance.
Dye-Sensitized Solar Cells (DSSCs): 5-Alkyl-8-hydroxyquinolines have been investigated as co-adsorbents in DSSCs to improve power-conversion efficiency and long-term stability. thieme-connect.com The alkyl chain helps to create a hydrophobic blocking layer on the semiconductor surface, preventing electron recombination. While a study on a dodecyl derivative showed promising results, the performance of the 5-decyl derivative in this application remains an interesting area for exploration. thieme-connect.com
| Potential Nanotechnology Application | Role of 8-Quinolinol, 5-decyl- | Key Structural Feature |
| Surface Functionalization | Ligand for metal ion chelation after anchoring to nanoparticle surface. | 8-quinolinol head and decyl tail. |
| Organic Light-Emitting Diodes (OLEDs) | Enhanced solubility and processability of light-emitting metal complexes. | Decyl chain. |
| Dye-Sensitized Solar Cells (DSSCs) | Co-adsorbent to form a hydrophobic blocking layer and prevent electron recombination. | Amphiphilic character. |
Green Chemistry Approaches to the Synthesis and Application of 8-Quinolinol, 5-decyl-
The principles of green chemistry are increasingly important in chemical synthesis and application. researchgate.netresearchgate.net Future research on 8-Quinolinol, 5-decyl- is expected to incorporate these principles.
Greener Synthetic Routes: Traditional syntheses of quinoline (B57606) derivatives often involve harsh reagents and high temperatures. researchgate.net Future efforts will likely focus on developing more environmentally benign synthetic methods. This could include the use of greener solvents, such as water or ionic liquids, and catalysts that are renewable and non-toxic. researchgate.net For example, the key step in a reported synthesis of 5-alkyl-8-hydroxyquinolines is a Suzuki coupling reaction, which is a powerful C-C bond-forming reaction, but often relies on palladium catalysts and organic solvents. thieme-connect.com Research into performing such reactions under greener conditions, for instance, using water as a solvent or employing catalyst systems with lower environmental impact, would be a valuable contribution.
Renewable Feedstocks: The decyl group is traditionally derived from petrochemical sources. Exploring the synthesis of 8-Quinolinol, 5-decyl- from renewable feedstocks, such as fatty acids derived from plant oils, would significantly improve its green credentials.
Sustainable Applications: The applications of 8-Quinolinol, 5-decyl- can also be viewed through a green chemistry lens. Its potential use in solar cells contributes to renewable energy generation. thieme-connect.com Its role in creating more efficient OLEDs can lead to energy savings in lighting and displays. researchgate.net Furthermore, its application in ion sensing and removal can contribute to environmental remediation. nih.gov
Unresolved Challenges and Promising Opportunities in 8-Quinolinol, 5-decyl- Research
Despite its promising potential, several challenges and opportunities remain in the research of 8-Quinolinol, 5-decyl-.
Unresolved Challenges:
Scalable and Cost-Effective Synthesis: The development of a scalable and economically viable synthesis of 8-Quinolinol, 5-decyl- is crucial for its widespread application. Current multi-step synthetic routes can be a limiting factor.
Detailed Structure-Property Relationships: A thorough understanding of how the decyl chain influences the photophysical, electrochemical, and self-assembly properties of 8-Quinolinol, 5-decyl- and its metal complexes is still lacking. Systematic studies are needed to establish clear structure-property relationships.
Long-Term Stability in Devices: For applications in OLEDs and DSSCs, the long-term operational stability of devices incorporating 8-Quinolinol, 5-decyl- needs to be rigorously evaluated. Degradation pathways and mechanisms need to be understood to improve device lifetime.
Promising Opportunities:
Multifunctional Materials: The combination of a chelating unit, a photoactive core, and a hydrophobic tail in a single molecule offers the opportunity to design multifunctional materials. For example, a single material could act as both a sensor and a responsive drug delivery vehicle.
Bio-inspired Systems: The amphiphilic nature of 8-Quinolinol, 5-decyl- is reminiscent of lipids that form cell membranes. This opens up opportunities to create bio-inspired systems, such as artificial ion channels or membrane-bound sensors.
Computational Modeling: In silico studies, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic structure and properties of 8-Quinolinol, 5-decyl- and its metal complexes. This can guide the rational design of new materials with tailored properties and accelerate the discovery process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
